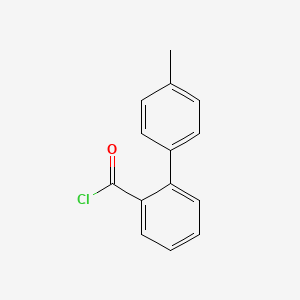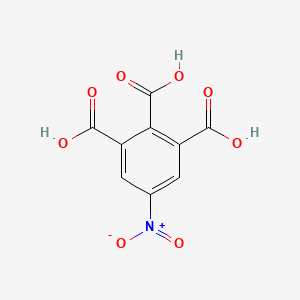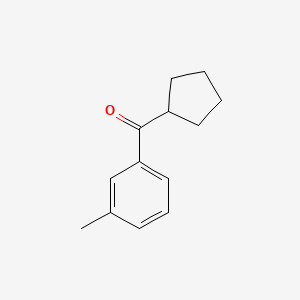
Cyclopentyl 3-methylphenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl 3-methylphenyl ketone is a chemical compound with the CAS Number: 85359-50-8 . It has a molecular weight of 188.27 and is a light yellow oil .
Synthesis Analysis
The synthesis of cyclopentyl phenyl ketone involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents . This method has the advantages of environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The IUPAC name for Cyclopentyl 3-methylphenyl ketone is cyclopentyl (3-methylphenyl)methanone . The InChI code for this compound is 1S/C13H16O/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 .Physical And Chemical Properties Analysis
Cyclopentyl 3-methylphenyl ketone has a density of 1.1±0.1 g/cm^3 . Its boiling point is 311.7±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 55.3±3.0 kJ/mol . The flash point is 133.4±13.9 °C . The index of refraction is 1.538 , and the molar refractivity is 59.4±0.3 cm^3 .Aplicaciones Científicas De Investigación
Radical α-C(sp3)–H Functionalization of Ketones
Scientific Field
This application falls under the field of Organic & Biomolecular Chemistry .
Summary of the Application
The direct use of structurally simple ketones as α-ketone radical sources for α-C(sp3)–H functionalization is a sustainable and powerful approach for constructing complex and multifunctional chemical scaffolds .
Methods of Application
The reactions of α-ketone radicals with alkenes, alkynes, enynes, imides, and imidazo [1,2- a ]pyridines have broadened the structural diversity and complexity of ketones .
Results or Outcomes
The application of these strategies is illustrated by the synthesis of several biologically active molecules and drug molecules .
Ligand for Suzuki Coupling
Scientific Field
This application is in the field of Chemical Synthesis .
Summary of the Application
Cyclopentyl methyl ketone acts as a ligand for Suzuki coupling .
Methods of Application
It reacts with benzo [1,2,5]oxadiazole 1-oxide to prepare 3-methylspiro (chinoxalin-2 (3H),1’-cyclopentan)-3-amin-1,4-dioxide .
Results or Outcomes
The result of this reaction is the preparation of 3-methylspiro (chinoxalin-2 (3H),1’-cyclopentan)-3-amin-1,4-dioxide .
Synthesis of Functionalized Cyclopentenes
Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
A novel and efficient synthesis of diversely functionalized cyclopentene derivatives through the multicomponent reactions of 1,2-allenic ketones .
Methods of Application
The reactions of 1,2-allenic ketones with 4-chloroacetoacetate and malononitrile/cyanoacetate under mild and metal-free conditions .
Results or Outcomes
The result of this reaction is the preparation of diversely functionalized cyclopentene derivatives .
Safety And Hazards
Propiedades
IUPAC Name |
cyclopentyl-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUAJXSGOXIRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571489 |
Source


|
| Record name | Cyclopentyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3-methylphenyl ketone | |
CAS RN |
85359-50-8 |
Source


|
| Record name | Cyclopentyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



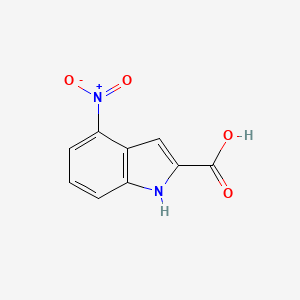
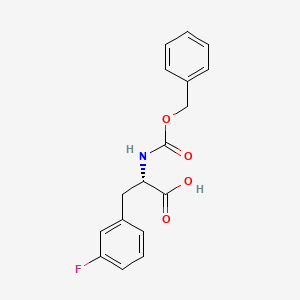
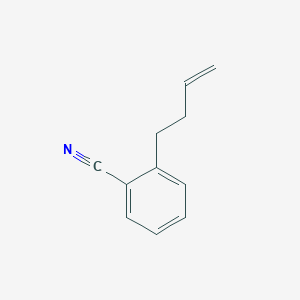
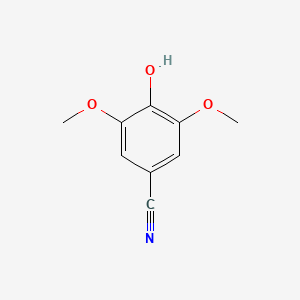

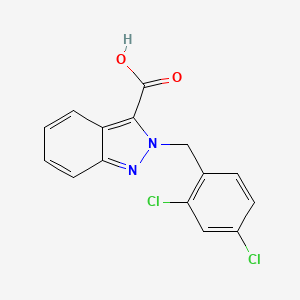
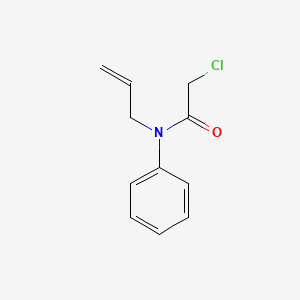
![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)
![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)

